molecular formula C7H10BrNO2 B1282683 1-(3-Bromopropyl)pyrrolidine-2,5-dione CAS No. 88661-56-7

1-(3-Bromopropyl)pyrrolidine-2,5-dione

Cat. No.: B1282683
CAS No.: 88661-56-7
M. Wt: 220.06 g/mol
InChI Key: QDEMSAFAQFOSCC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol . It is a derivative of pyrrolidine-2,5-dione, where a bromopropyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

1-(3-Bromopropyl)pyrrolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The nature of these interactions is primarily reversible, indicating that this compound can bind to these enzymes and inhibit their activity without causing permanent changes to their structure .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of target enzymes, such as carbonic anhydrase, and inhibits their catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular function and metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in overall metabolic activity . For example, it can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biological effects . Additionally, this compound can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biological activity and overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of pyrrolidine-2,5-dione with 3-bromopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromopropyl)pyrrolidine-2,5-dione is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)pyrrolidine-2,5-dione
  • 1-(3-Iodopropyl)pyrrolidine-2,5-dione
  • 1-(3-Fluoropropyl)pyrrolidine-2,5-dione

Uniqueness

1-(3-Bromopropyl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

1-(3-bromopropyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMSAFAQFOSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553859
Record name 1-(3-Bromopropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88661-56-7
Record name 1-(3-Bromopropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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